molecular formula C11H14BrNO B12844635 (R)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine

(R)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine

Cat. No.: B12844635
M. Wt: 256.14 g/mol
InChI Key: PHXGIUZSRBUJHI-LLVKDONJSA-N
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Description

®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 5th position on a phenyl ring, which is further attached to a cyclopropyl group through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Cyclopropylation: The attachment of a cyclopropyl group to the phenyl ring, which can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Methanamine Introduction:

Industrial Production Methods

Industrial production of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Various amines

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine shares structural similarities with other substituted phenylmethanamines, such as:
    • ®-(3-Chloro-5-methoxyphenyl)(cyclopropyl)methanamine
    • ®-(3-Fluoro-5-methoxyphenyl)(cyclopropyl)methanamine
    • ®-(3-Iodo-5-methoxyphenyl)(cyclopropyl)methanamine

Uniqueness

The uniqueness of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine lies in the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(R)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine

InChI

InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m1/s1

InChI Key

PHXGIUZSRBUJHI-LLVKDONJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](C2CC2)N)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(C2CC2)N)Br

Origin of Product

United States

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